REACTION_CXSMILES
|
[C:1](OC(=O)C)(=O)C.[CH:8]1([C:11]([NH:13][CH:14]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:15]([OH:17])=O)=[O:12])[CH2:10][CH2:9]1>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[CH:8]1([C:11]([NH:13][CH:14]([C:15](=[O:17])[CH3:1])[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:12])[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
2-[(cyclopropylcarbonyl)amino]-4-ethoxy-4-oxobutanoic acid
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NC(C(=O)O)CC(=O)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo at 60° C.
|
Type
|
CUSTOM
|
Details
|
azeotroping with toluene
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 2% methanol in chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)NC(CC(=O)OCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |